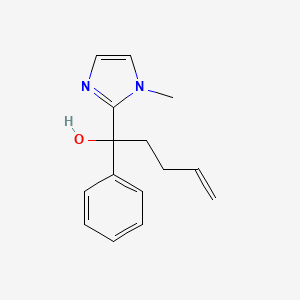
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is an organic compound featuring an imidazole ring substituted with a methyl group and a phenyl group attached to a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Substitution Reactions: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Addition of the Pentenyl Chain: The pentenyl chain can be added through a Grignard reaction, where a pentenyl magnesium bromide reacts with the imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-1H-imidazol-2-yl)methanol: A simpler derivative with similar chemical properties.
2-Acyl-1-methyl-1H-imidazoles: Compounds with acyl groups that exhibit different reactivity and applications.
Imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical behavior.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is unique due to its combination of an imidazole ring with a phenyl and pentenyl chain, providing a versatile scaffold for various chemical modifications and applications .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C15H18N2O/c1-3-4-10-15(18,13-8-6-5-7-9-13)14-16-11-12-17(14)2/h3,5-9,11-12,18H,1,4,10H2,2H3 |
InChI Key |
DLANXKIPZNJARZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CCC=C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















